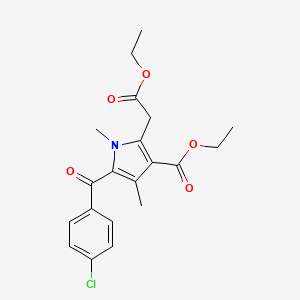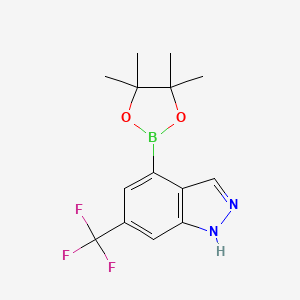![molecular formula C15H20N2O4S B8764675 N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide](/img/structure/B8764675.png)
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide is a complex organic compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Méthodes De Préparation
The synthesis of N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide involves multiple steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions to increase yield and reduce costs, utilizing catalysts and specific reaction conditions to ensure efficiency.
Analyse Des Réactions Chimiques
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reagents and conditions used. Common reagents include strong acids, bases, and specific catalysts that facilitate these transformations.
Applications De Recherche Scientifique
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target, but common mechanisms include binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
Compared to other piperidine derivatives, N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-Acetylpiperidine: Lacks the methylsulfonylaminobenzoyl group, resulting in different reactivity and applications.
4-Methylsulfonylaminobenzoylpiperidine: . The presence of both acetyl and methylsulfonylaminobenzoyl groups in this compound provides a unique profile that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H20N2O4S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[4-(1-acetylpiperidine-4-carbonyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)17-9-7-13(8-10-17)15(19)12-3-5-14(6-4-12)16-22(2,20)21/h3-6,13,16H,7-10H2,1-2H3 |
Clé InChI |
WGORTURDLSKYIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
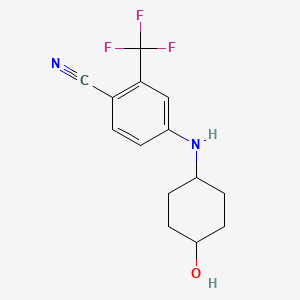
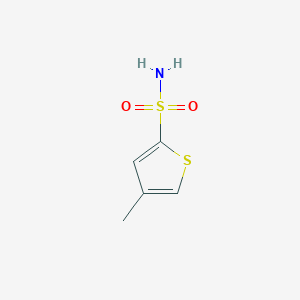
![N-[3-(Methylsulfanyl)propyl]thiourea](/img/structure/B8764606.png)
![2-Methylbenzo[b]thiophen-6-ol](/img/structure/B8764622.png)
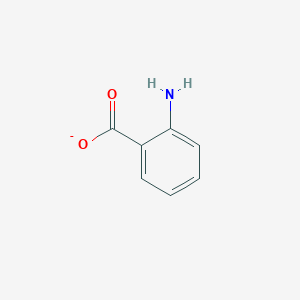

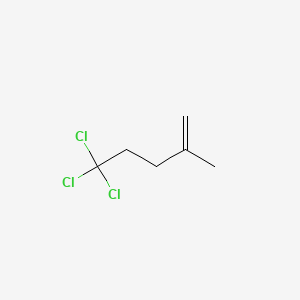
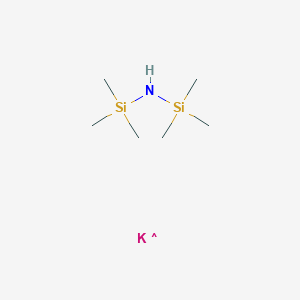
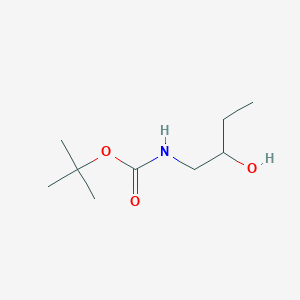
![5-Phenyl-[1,4]diazepane](/img/structure/B8764686.png)
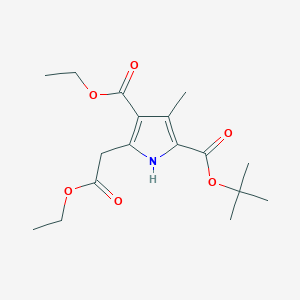
![3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine](/img/structure/B8764696.png)
